Dual HIV-1 Tat/NF-κB Inhibitory Activity vs. Single-Target 4-Phenylchromen-2-ones
Among seven 4-phenylchromen-2-one derivatives tested, only one compound (phenylchromen-2-one 10) simultaneously inhibited NF-κB and displayed anti-Tat activity. The remaining six 4-phenylchromen-2-ones exhibited HIV transcriptional inhibitory activity but lacked the dual inhibition profile [1]. This demonstrates that the specific substitution pattern of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is essential for dual-target engagement.
| Evidence Dimension | Dual inhibition of Tat and NF-κB pathways in HIV-1 transcription |
|---|---|
| Target Compound Data | Simultaneous inhibition of NF-κB and anti-Tat activity (specific IC50 values for individual compounds available in full-text supporting information) |
| Comparator Or Baseline | Six other 4-phenylchromen-2-one derivatives: HIV transcriptional inhibitory activity only, no dual NF-κB/Tat inhibition |
| Quantified Difference | Qualitative: dual-target vs. single-target inhibition; quantitative IC50 values for Tat and NF-κB required from primary dataset. |
| Conditions | MT-2 cells infected with HIV-1 clones carrying luciferase reporter; cells stably transfected with HIV-LTR and Tat protein for transcription/Tat assays. |
Why This Matters
Dual Tat/NF-κB inhibition is a rare pharmacological profile that may overcome HIV-1 latency and reduce viral rebound, making this compound a superior chemical probe for HIV transcription research compared to single-pathway coumarin inhibitors.
- [1] Olmedo DA, López-Pérez JL, Del Olmo E, Bedoya LM, Sancho R, Alcamí J, Muñoz E, Feliciano AS, Gupta MP. Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways. Molecules. 2017 Feb 19;22(2):321. doi: 10.3390/molecules22020321. PMID: 28218730. View Source
